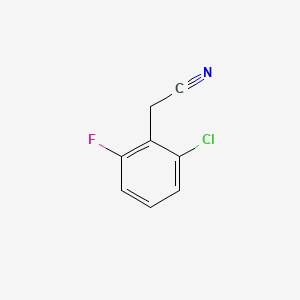

2-Chloro-6-fluorophenylacetonitrile

Beschreibung

Historical Context and Significance within Halogenated Aromatic Nitriles

The development and study of halogenated aromatic compounds have a rich history intertwined with the advancement of synthetic organic chemistry. The introduction of halogen atoms onto an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. Aromatic nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are themselves a cornerstone of chemical synthesis, serving as precursors to amines, amides, carboxylic acids, and various heterocyclic systems. researchgate.net

The combination of these two functionalities in halogenated aromatic nitriles has given rise to a class of compounds with significant utility. The specific placement of both a chlorine and a fluorine atom on the phenylacetonitrile (B145931) scaffold, as seen in 2-chloro-6-fluorophenylacetonitrile, offers a nuanced level of chemical reactivity and has made it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Importance of Chloro- and Fluoro- Substituted Phenylacetonitriles in Synthetic Design

The strategic incorporation of chlorine and fluorine atoms into phenylacetonitrile frameworks is a key tactic in modern synthetic design, particularly in the realm of medicinal chemistry. Halogens can influence a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. tutorchase.com

Chlorine substitution: Aromatic chlorides are often used as starting materials in cross-coupling reactions due to their ready availability and lower cost compared to bromides and iodides. researchgate.netpsu.edu The presence of a chlorine atom can also enhance the binding affinity of a molecule to its biological target. tutorchase.com

Fluorine substitution: The introduction of fluorine can significantly impact a molecule's metabolic stability and binding affinity. tutorchase.comnih.gov Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing reaction pathways and molecular interactions. nih.gov The use of fluorine-18, a positron-emitting isotope, is also crucial in the development of tracers for positron emission tomography (PET) imaging. nih.gov

The nitrile group itself is a versatile functional group in drug design. It can act as a bioisostere for other functional groups, improve a compound's pharmacokinetic profile, and enhance binding affinity to target proteins. nih.gov The combination of chloro and fluoro substituents with the nitrile group in this compound thus provides a powerful tool for chemists to fine-tune the properties of new molecules.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. It serves as a key starting material for the creation of more complex molecules with potential applications in various fields.

One major research trajectory involves its use in the synthesis of fluorinated aromatic compounds . These compounds are of significant interest in materials science and medicinal chemistry due to their unique properties.

Another significant area of research is its application as an intermediate in the synthesis of pharmaceutical compounds . The reactive nitrile group and the halogen substituents allow for a variety of chemical transformations, making it a valuable building block for creating novel drug candidates. The compound's structure is a component of various more complex molecules that have been investigated for their biological activity.

Furthermore, this compound is utilized in the production of agrochemicals . The principles of rational design that apply to pharmaceuticals are also relevant in the development of new pesticides and herbicides, where specific molecular features are required for efficacy and selectivity.

The primary mode of its application is through chemical reactions such as nucleophilic substitution at the nitrile group or reactions involving the aromatic ring. The reduction of the nitrile group to an amine is a common transformation, yielding substituted benzylamine (B48309) derivatives that are themselves valuable synthetic intermediates.

Physicochemical Properties of this compound chemicalbook.comsigmaaldrich.comuni.luchemscene.com

| Property | Value |

| CAS Number | 75279-55-9 |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol |

| Melting Point | 41-42 °C |

| Boiling Point | 85 °C at 2 mmHg |

| Appearance | Solid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-chloro-6-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSAFMIRVLOISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226252 | |

| Record name | 2-Chloro-6-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-55-9 | |

| Record name | 2-Chloro-6-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75279-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluorophenylacetonitrile and Its Precursors

Strategic Approaches to Arylacetonitrile Synthesis

The synthesis of arylacetonitriles, including 2-Chloro-6-fluorophenylacetonitrile, relies on strategic C-CN bond formation. Modern synthetic chemistry offers several powerful approaches to introduce the nitrile functional group onto an aromatic core.

Cyanation Reactions for Nitrile Group Introduction

Cyanation reactions are fundamental to the synthesis of arylacetonitriles. These reactions introduce the cyano (-CN) group, a versatile intermediate that can be transformed into various other functional groups like carboxylic acids, amines, and amides. acs.org The direct cyanation of aryl halides is a common and effective method.

One prominent strategy involves the palladium-catalyzed cyanation of aryl chlorides. organic-chemistry.org For instance, the use of potassium hexacyanoferrate(II), a low-toxicity cyanide source, combined with a palladium catalyst, allows for the efficient conversion of aryl chlorides to aryl nitriles. organic-chemistry.org Copper-catalyzed reactions have also emerged as a viable alternative. scielo.br A method utilizing cuprous iodide (CuI) as a catalyst and potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanating agent has been developed for the synthesis of benzyl (B1604629) cyanide compounds from benzyl chlorides. google.com This approach is advantageous due to the lower cost and toxicity of the reagents compared to other methods. google.com

The choice of cyanide source is critical. While traditional reagents like KCN and NaCN are effective, their high toxicity has driven research towards safer alternatives. Zinc cyanide (Zn(CN)₂) is a less toxic option used in nickel-catalyzed cyanations of (hetero)aryl halides. organic-chemistry.org

Table 1: Comparison of Cyanation Reagents

| Cyanide Source | Catalyst System (Example) | Substrate Example | Key Advantages |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd(OAc)₂ or CuI | Aryl Halides, Benzyl Chlorides | Low toxicity, environmentally benign. organic-chemistry.orggoogle.com |

| Zinc Cyanide (Zn(CN)₂) | Nickel/dppf/Zn | (Hetero)aryl Chlorides | Less toxic than alkali metal cyanides. organic-chemistry.org |

| Trimethylsilyl Cyanide (TMSCN) | DDQ (oxidant) | Imines | Used in specific functionalizations. scielo.br |

Electrochemical Synthesis Pathways for Halogenated Aromatics

Electrochemical methods offer a green and efficient alternative for synthesizing halogenated aromatic compounds and their derivatives. semanticscholar.org These techniques utilize electrons as reagents, minimizing the need for hazardous chemical oxidants or reductants and often leading to simpler workup procedures and purer products. semanticscholar.orgisroset.org

The electrochemical reduction of halogenated benzaldehydes to their corresponding benzyl alcohols is a well-documented process. For example, 2-Chloro-6-fluorobenzyl alcohol can be synthesized via the electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde (B137617) using cyclic voltammetry and constant current electrolysis. semanticscholar.orgisroset.org This process is typically diffusion-controlled. semanticscholar.org

Furthermore, electrochemical methods are employed for the direct halogenation of aromatic compounds. researchgate.netrsc.org Electrochlorination can be achieved using sodium chloride as both the chlorine source and the electrolyte, with specific anode materials like Ir/Ru/TiO₂. researchgate.net This process involves the anodic oxidation of chloride ions to generate chlorine radicals, which then react with the aromatic substrate. researchgate.net Such electrochemical approaches represent a clean and controlled way to produce halogenated precursors required for the synthesis of complex molecules like this compound. acs.org

Catalytic Methods in C-CN Bond Formation

The formation of the carbon-cyano (C-CN) bond is a cornerstone of arylacetonitrile synthesis, with catalytic methods offering high efficiency and selectivity. Transition-metal catalysis, particularly with palladium, nickel, and copper, dominates this field.

Palladium-catalyzed cyanation is a highly versatile method applicable to a wide range of aryl halides and triflates. organic-chemistry.org Modern catalyst systems, often employing sterically demanding phosphine (B1218219) ligands, can facilitate the cyanation of even challenging electron-rich aryl chlorides under mild conditions. organic-chemistry.org

Nickel catalysis provides a cost-effective alternative to palladium. Systems using inexpensive nickel salts like NiCl₂·6H₂O with ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can effectively catalyze the cyanation of aryl chlorides using Zn(CN)₂. organic-chemistry.org

Copper-catalyzed C-N bond formation, a modern extension of the classic Ullmann reaction, is also widely used. organic-chemistry.orgresearchgate.net For the synthesis of aryl nitriles, copper iodide (CuI) has been employed to catalyze the reaction between aryl iodides and a cyanating agent. organic-chemistry.org These reactions are often advantageous due to the low cost of copper catalysts. google.com

Table 2: Overview of Catalytic C-CN Bond Formation Methods

| Catalyst Metal | Typical Substrates | Common Cyanide Source | Key Features |

| Palladium (Pd) | Aryl Halides (Cl, Br, I), Triflates | K₄[Fe(CN)₆], Zn(CN)₂ | High efficiency, broad substrate scope, mild conditions possible. organic-chemistry.org |

| Nickel (Ni) | Aryl Halides (Cl, Br, I) | Zn(CN)₂ | Cost-effective, good for aryl chlorides. organic-chemistry.org |

| Copper (Cu) | Aryl Halides (I, Br), Terminal Alkynes | K₄[Fe(CN)₆], Ethyl (ethoxymethylene)cyanoacetate | Low catalyst cost, useful for specific transformations. organic-chemistry.orggoogle.com |

Precursor Synthesis and Derivatization Routes

Synthesis of 2-Chloro-6-fluorobenzyl Chloride and Related Intermediates

2-Chloro-6-fluorobenzyl chloride is a crucial intermediate, often prepared from 2-chloro-6-fluorotoluene. guidechem.comgoogle.com The synthesis typically involves a radical chlorination reaction on the methyl group of the toluene (B28343) derivative. This reaction is carried out under illumination, often with a metal halide lamp, at elevated temperatures (e.g., 150-180°C). guidechem.compatsnap.com The reaction proceeds until the starting material is consumed, yielding a mixture containing 2-chloro-6-fluorobenzyl chloride. google.compatsnap.com This intermediate serves as a versatile alkylating agent in subsequent reactions, for example, in the preparation of aprinocid (B13396254) by reaction with adenine. chemicalbook.com

The 2-chloro-6-fluorobenzyl chloride can then be used to synthesize other important intermediates. For example, it can be hydrolyzed to produce 2-chloro-6-fluorobenzaldehyde, another key building block. guidechem.com This hydrolysis can be facilitated by a solid superacid catalyst. guidechem.comgoogle.com

Preparation of Halogenated Benzonitriles and Benzyl Alcohols

The synthesis of halogenated benzonitriles and benzyl alcohols provides alternative pathways and essential starting materials for producing the target compound.

Halogenated Benzonitriles: 2-Chloro-6-fluorobenzonitrile is a direct precursor that can be synthesized through various routes. One effective method involves diazotization, fluorination, ammoxidation, and hydrolysis reactions. researchgate.net Another important strategy is the halogen exchange (Halex) reaction, where a corresponding dichlorobenzonitrile is treated with an alkali metal fluoride (B91410), such as potassium fluoride, in the presence of a phase-transfer catalyst to replace a chlorine atom with fluorine. google.com

Halogenated Benzyl Alcohols: 2-Chloro-6-fluorobenzyl alcohol is a significant intermediate. ontosight.aichemimpex.com It can be prepared through a multi-step process, often starting from the corresponding benzaldehyde. ontosight.ai As mentioned previously, an electrochemical approach provides a green method for its synthesis from 2-chloro-6-fluorobenzaldehyde. semanticscholar.orgisroset.org This alcohol can then be converted to the corresponding benzyl chloride, which is subsequently cyanated to yield this compound.

Table 3: Key Precursors and Their Synthesis

| Precursor | Starting Material | Key Reaction Type | Example Conditions |

| 2-Chloro-6-fluorobenzyl chloride | 2-Chloro-6-fluorotoluene | Radical Chlorination | Cl₂, metal halide lamp, 180°C. guidechem.com |

| 2-Chloro-6-fluorobenzonitrile | 2,6-Dichlorobenzonitrile | Halogen Exchange | KF, aprotic solvent, catalyst. google.com |

| 2-Chloro-6-fluorobenzyl alcohol | 2-Chloro-6-fluorobenzaldehyde | Electrochemical Reduction | Constant current electrolysis, GCE. semanticscholar.org |

| 2-Chloro-6-fluorobenzaldehyde | 2-Chloro-6-fluorobenzyl chloride | Hydrolysis | Solid superacid catalyst, H₂O, 180°C. guidechem.com |

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The successful synthesis of this compound is intrinsically linked to the optimization of the synthetic pathways of its key precursors, such as 2-chloro-6-fluorobenzaldehyde. Research into these pathways demonstrates that careful control over reaction variables is paramount for maximizing product yield and purity. Key factors that are typically manipulated include temperature, reactant concentration, pressure, and reaction time.

For instance, in the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene, a multi-step process involving chlorination and subsequent hydrolysis is often employed. google.comgoogle.com Optimization of the hydrolysis step is crucial. Studies have shown that reacting the chlorinated intermediate with water in the presence of a catalyst at temperatures between 100°C and 200°C for a duration of 4 to 5 hours can significantly influence the outcome. google.comgoogle.com Furthermore, the addition of substances like phosphorus trichloride (B1173362) during the initial chlorination phase has been found to improve the quality of the final product. guidechem.com The adjustment of pH using an alkali solution after hydrolysis is another critical step to separate the organic product layer effectively. google.com

The following table illustrates how reaction parameters can be optimized in the synthesis of a key precursor, leading to improved yields.

Table 1: Illustrative Optimization of Reaction Conditions for 2-Chloro-6-fluorobenzaldehyde Synthesis This table is a representative example based on findings in synthetic methodology patents.

| Parameter | Condition A (Conventional) | Condition B (Optimized) | Observed Outcome |

|---|---|---|---|

| Catalyst | 85% Sulfuric Acid | Ferric Solid Superacid | The optimized condition avoids the use of highly corrosive and hazardous strong acids. google.com |

| Temperature | 90°C | 100-200°C | Higher temperature range in the optimized process allows for efficient conversion. google.com |

| Reaction Time | Not specified | 4 ± 0.5 hours | Defined heating time ensures complete conversion of intermediates. google.comguidechem.com |

| Yield | ~90% | >90% with higher purity | Optimization leads to comparable or higher yields with improved process safety and product quality. google.com |

Solvent Effects and Reaction Kinetics in Nitrile Synthesis

The choice of solvent is a critical factor that can profoundly influence the rate and outcome of chemical reactions, including the synthesis of nitriles like this compound. nih.gov Solvents can affect reaction kinetics by stabilizing or destabilizing reactants, transition states, and products to different extents. researchgate.net In nitrile synthesis, which often involves nucleophilic substitution reactions, the solvent's polarity, proticity, and coordinating ability are of particular importance.

The kinetics of a reaction, such as the conversion of a benzyl halide to a phenylacetonitrile (B145931) via cyanation, are highly dependent on the solvent system. Aprotic polar solvents, for example, are known to accelerate the rates of SN2 reactions by effectively solvating the cation of the cyanide salt while leaving the nucleophilic cyanide anion relatively free and reactive. Conversely, protic solvents can form hydrogen bonds with the cyanide anion, stabilizing it and thereby reducing its nucleophilicity and slowing the reaction rate. nih.gov

The study of solvent effects often involves comparing reaction rates in various pure or binary solvent mixtures. nih.gov Quantitative analysis can describe how reaction rates change with the composition of the solvent, providing insight into the reaction mechanism and the nature of the transition state. nih.govresearchgate.net

Table 2: Theoretical Influence of Solvent Properties on Nitrile Synthesis (SN2 Cyanation) This table presents a conceptual illustration of solvent effects on a typical nucleophilic substitution reaction for nitrile synthesis.

| Solvent Type | Example Solvents | Key Property | Expected Effect on Reaction Rate | Kinetic Rationale |

|---|---|---|---|---|

| Polar Aprotic | Acetonitrile (B52724), DMF, DMSO | High dielectric constant, no acidic protons | Increases Rate | Solvates the counter-ion (e.g., Na⁺) but not the nucleophile (CN⁻), enhancing nucleophilicity. |

| Polar Protic | Water, Ethanol, Methanol | High dielectric constant, acidic protons | Decreases Rate | Solvates both the counter-ion and the nucleophile via hydrogen bonding, reducing nucleophilicity. nih.gov |

| Nonpolar | Toluene, Hexane | Low dielectric constant | Very Slow Rate | Poor solubility of ionic reagents (e.g., NaCN) limits contact between reactants. |

Investigation of Catalytic Systems and Their Mechanistic Implications

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to increase reaction rates, improve selectivity, and enable reactions under milder conditions. In the synthesis of this compound and its precursors, the evolution from traditional catalysts to more advanced systems is evident.

A significant advancement has been observed in the hydrolysis of chlorinated intermediates to form 2-chloro-6-fluorobenzaldehyde. Historically, this transformation was often carried out using large quantities of concentrated sulfuric acid. google.com While effective, this method poses significant risks due to the high corrosivity (B1173158) and hazardous nature of the acid. google.com Modern methodologies have shifted towards the use of solid acid catalysts, such as a ferric solid superacid (e.g., SO₄²⁻/Fe₂O₃). google.comguidechem.com These catalysts are advantageous as they are often more stable, less corrosive, easily separable from the reaction mixture, and potentially reusable.

The mechanistic role of the ferric solid superacid involves providing strong acidic sites on its surface that facilitate the hydrolysis of the benzylidene chloride intermediate to the corresponding aldehyde. This heterogeneous catalysis avoids the need for a large excess of a corrosive liquid acid, simplifying workup and reducing waste.

Another relevant catalytic approach is ammoxidation, which can convert a methyl group on an aromatic ring directly into a nitrile group. The ammoxidation of a substituted toluene on a specific catalyst has been reported as a simple and convenient method for preparing aromatic nitriles with yields ranging from 51-89%. researchgate.net This method is attractive as it can potentially offer a more direct route to the target nitrile, proceeding via a complex surface-catalyzed reaction involving ammonia (B1221849) and oxygen.

The investigation into these diverse catalytic systems highlights a drive towards more efficient, safer, and environmentally benign synthetic processes. The choice of catalyst directly impacts the reaction mechanism, influencing the activation energy of key steps and the selectivity towards the desired product.

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Fluorophenylacetonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) in 2-chloro-6-fluorophenylacetonitrile is a primary site for chemical transformations. The significant difference in electronegativity between carbon and nitrogen polarizes the triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org

Nucleophilic Additions and Substitutions at the Nitrile

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. Common reactions include reduction to amines and addition of organometallic reagents to form ketones. chemistrysteps.com

Reduction to Primary Amines: Powerful reducing agents, such as Lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. chemistrysteps.com The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second addition to the resulting imine intermediate. openstax.orglibretexts.org Subsequent hydrolysis yields the corresponding primary amine, 2-(2-chloro-6-fluorophenyl)ethan-1-amine.

Reaction with Grignard Reagents: The addition of Grignard reagents (R-MgX) or organolithium reagents to this compound results in the formation of a ketone after hydrolysis. openstax.orgchemistrysteps.com The organometallic reagent acts as a carbon nucleophile, attacking the nitrile carbon to form an imine anion intermediate, which is then hydrolyzed to the ketone. libretexts.org

| Reaction Type | Reagent | Intermediate | Final Product | Reference |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Imine anion | Primary amine | openstax.orgchemistrysteps.com |

| Ketone Synthesis | Grignard Reagent (R-MgX) | Imine anion salt | Ketone | openstax.orgchemistrysteps.comlibretexts.org |

Hydrolysis Reactions Leading to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic aqueous conditions to yield a carboxylic acid. openstax.orglibretexts.org This transformation occurs in a stepwise manner, first producing an amide intermediate, which is then further hydrolyzed. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.com A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to form 2-(2-chloro-6-fluorophenyl)acetamide. chemistrysteps.com Continued heating in the acidic medium hydrolyzes the amide to produce 2-chloro-6-fluorophenylacetic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.orgchemistrysteps.com The resulting intermediate is protonated by water to give the amide. Saponification of the amide under the basic conditions yields the corresponding carboxylate salt, which upon acidic workup gives 2-chloro-6-fluorophenylacetic acid. chemistrysteps.com

Transformations to Heterocyclic Compounds

The nitrile functional group is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. orgsyn.org While specific examples starting directly from this compound are not extensively documented in the provided search results, the general reactivity patterns of nitriles allow for the construction of rings like thiazoles, pyrazoles, and isoxazoles. nih.gov For instance, condensation reactions with reagents like hydrazine (B178648) or hydroxylamine, often following transformation of the nitrile to a related functional group, can lead to the formation of pyrazole (B372694) and isoxazole (B147169) rings, respectively. nih.gov

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic ring are sites for substitution reactions, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Their reactivity is influenced by the electron-withdrawing nature of the ortho -CH₂CN group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent elimination of the halide ion restores the aromaticity of the ring. chemistrysteps.com

For SₙAr reactions, the reactivity of the halogens as leaving groups is typically F > Cl > Br > I. chemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. In this compound, the fluorine atom is therefore generally more susceptible to substitution by strong nucleophiles (such as amines, alkoxides, or hydroxides) than the chlorine atom. chemistrysteps.comlibretexts.org The electron-withdrawing character of the nitrile group, even though insulated by a methylene (B1212753) (-CH₂) spacer, activates the ring for this type of substitution. libretexts.org

| Factor | Description | Reference |

| Mechanism | Addition-Elimination via Meisenheimer complex | libretexts.org |

| Leaving Group Reactivity | F > Cl > Br > I | chemistrysteps.com |

| Activating Group | Electron-withdrawing groups (like -CN) ortho/para to the leaving group stabilize the intermediate. | libretexts.org |

| Likely Site of Attack | The carbon atom bonded to the fluorine is the more probable site for nucleophilic attack. | chemistrysteps.com |

Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. claremont.edunih.gov These reactions typically couple an aryl halide with an organometallic reagent, such as an organoboron compound. cuny.edu

In the context of this compound, both the C-Cl and C-F bonds are potential sites for cross-coupling. However, the relative reactivity of aryl halides in many common cross-coupling reactions is I > Br > Cl >> F. Thus, the C-Cl bond is significantly more reactive than the C-F bond under typical Suzuki or similar cross-coupling conditions. cuny.edu This allows for selective functionalization at the chlorinated position. For example, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to preferentially yield a 2-(2-aryl-6-fluorophenyl)acetonitrile product. Achieving coupling at the C-F bond would require specialized catalytic systems designed for C-F bond activation. nih.gov

Influence of Halogen Substituents on Reaction Selectivity

The reactivity of this compound is significantly governed by the electronic and steric effects of the chlorine and fluorine atoms positioned at the ortho-positions of the phenyl ring. Both halogens are electron-withdrawing groups, and their presence has a pronounced influence on the molecule's reaction selectivity. libretexts.orgopenstax.org

The primary effect of these substituents is the increased acidity of the protons on the methylene bridge (the α-carbon). The inductive electron withdrawal by both the ortho-chloro and ortho-fluoro groups helps to stabilize the negative charge of the carbanion formed upon deprotonation. openstax.org This stabilization lowers the pKa of the α-protons compared to unsubstituted phenylacetonitrile (B145931), facilitating the formation of the carbanion which is a key intermediate in many reactions.

Furthermore, the nature of the halogens can influence the stability and structure of the resulting carbanion. While halogens are generally considered to stabilize adjacent carbanions, the order of this effect can vary. For α-carbanions, fluorine can sometimes cause destabilization due to repulsion between the fluorine lone pairs and the carbanion's lone pair. This can lead to the formation of pyramidal carbanion structures that have a higher barrier to inversion, a factor that becomes critical in stereoselective reactions.

The presence of these ortho substituents also creates steric hindrance around the aromatic ring, which can direct the approach of reagents in reactions not involving the methylene group. However, for reactions at the α-carbon, the electronic influence is the most dominant factor dictating selectivity.

Reactions at the Methylene Bridge (α-Carbon)

The most significant site of reactivity on this compound, after the nitrile group itself, is the methylene bridge (α-carbon). The hydrogens at this position are activated by both the adjacent electron-withdrawing nitrile group and the substituted phenyl ring, enabling a range of chemical transformations. libretexts.org

Deprotonation and Carbanion Chemistry

The acidity of the α-protons allows for the ready deprotonation of this compound by strong bases to form a resonance-stabilized carbanion. nih.gov This benzylic carbanion is a potent nucleophile and serves as a crucial intermediate for forming new carbon-carbon bonds. youtube.com

Commonly used bases for this transformation include alkali metal hydrides and strong, non-nucleophilic amide bases. The choice of base and solvent is critical for controlling the reaction and minimizing side reactions. The general structure of a carbanion is trivalent with sp3 hybridization and a tetrahedral geometry, though this can be influenced by substituents.

Table 1: Conditions for Deprotonation of this compound

| Base | Solvent | Typical Temperature Range | Notes |

|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Toluene (B28343)/DMF mixtures | -60°C to 0°C | Commonly used for generating the carbanion for subsequent alkylation. |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78°C to 0°C | A strong, non-nucleophilic base ideal for clean deprotonation. |

The generated carbanion is stabilized by the delocalization of the negative charge into the nitrile group. This intermediate is central to the condensation and alkylation reactions discussed below.

Condensation and Alkylation Reactions

Once formed, the nucleophilic carbanion of this compound can participate in various reactions to form new C-C bonds. These include condensation reactions with carbonyl compounds and alkylation reactions with electrophiles. youtube.comacs.org

Alkylation Reactions: The carbanion readily undergoes nucleophilic substitution with alkyl halides. This reaction, a cornerstone of synthetic chemistry, allows for the introduction of a wide variety of alkyl groups at the α-position. The reaction is typically performed at low temperatures to ensure selectivity and prevent side reactions.

Condensation Reactions: The carbanion can also act as a nucleophile in condensation reactions, such as those with aldehydes, ketones, or esters. researchgate.netresearchgate.net For instance, reaction with an acyl chloride would yield an α-acyl-2-chloro-6-fluorophenylacetonitrile. These reactions, akin to the Claisen or aldol (B89426) condensations, are powerful methods for building more complex molecular architectures. rsc.org

Table 2: Examples of Reactions at the α-Carbon

| Reaction Type | Electrophile | Product Class | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | α-Alkyl-2-chloro-6-fluorophenylacetonitriles | Introduces alkyl chains, expanding the molecular framework. |

| Acylation | Acyl Chlorides (e.g., Acetyl Chloride) | α-Acyl-2-chloro-6-fluorophenylacetonitriles | Forms β-ketonitriles, which are versatile synthetic intermediates. |

| Aldol-type Condensation | Aldehydes/Ketones | β-Hydroxy-α-(2-chloro-6-fluorophenyl)alkanenitriles | Creates β-hydroxynitrile structures, precursors to many other functional groups. |

Stereochemical Aspects of Reactions Involving this compound

When the α-carbon of this compound is functionalized through reactions like alkylation or condensation, a new chiral center is created. Therefore, controlling the stereochemical outcome of these reactions is a critical consideration for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. chiroblock.comnih.gov

The stereochemistry of these reactions is intimately linked to the nature of the carbanion intermediate. As noted, α-fluoro carbanions can exhibit a higher barrier to inversion compared to their non-fluorinated counterparts. nih.gov This configurational stability of the pyramidal carbanion is a key prerequisite for achieving stereoselective transformations. If the carbanion can maintain its stereochemistry long enough to react with an electrophile, then a stereoselective outcome is possible.

Achieving high levels of enantioselectivity typically requires the use of asymmetric synthesis strategies. nih.govnih.gov Potential methods include:

Chiral Phase-Transfer Catalysis: Using a chiral catalyst to control the approach of the electrophile to the carbanion.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the reaction, which is then removed.

Enzyme-Mediated Reactions: Biocatalytic methods can offer very high levels of stereocontrol.

The development of stereoselective methods for the functionalization of this compound is an active area of research, driven by the demand for complex, chiral fluorinated molecules in medicinal and materials science. nih.gov

Applications of 2 Chloro 6 Fluorophenylacetonitrile in Advanced Organic Synthesis

Building Block Utility in Complex Molecule Construction

In the field of organic synthesis, "building blocks" are relatively simple molecules that serve as starting materials for the stepwise assembly of more elaborate target compounds. They possess specific functional groups that allow for predictable and controlled chemical reactions. 2-Chloro-6-fluorophenylacetonitrile exemplifies such a building block, primarily due to the reactivity of its nitrile group and the activated methylene (B1212753) bridge. sigmaaldrich.com

The introduction of fluorine atoms into aromatic rings can significantly alter the physical, chemical, and biological properties of a molecule, often enhancing metabolic stability and binding affinity in pharmaceutical compounds. This compound is explicitly used as a starting material in the synthesis of other aryl fluorinated building blocks. sigmaaldrich.com The presence of both chlorine and fluorine on the aromatic ring offers differential reactivity for various cross-coupling reactions, a cornerstone of modern organic synthesis. The compound serves as a scaffold, allowing chemists to introduce additional functional groups or build larger systems while retaining the critical fluorinated phenyl motif. The synthesis of fluoroarenes from such building blocks is a crucial strategy in the development of agrochemicals and medicinal compounds. nih.gov

The functional groups within this compound make it a versatile precursor for a wide range of more complex molecules. The nitrile group (-C≡N) is a particularly useful functional handle; it can be hydrolyzed to form a carboxylic acid (-(C=O)OH), reduced to form a primary amine (-CH₂NH₂), or reacted with organometallic reagents to yield ketones. Each of these transformations converts the initial building block into a new, highly functionalized molecule ready for subsequent synthetic steps. For instance, its role as an intermediate in the synthesis of pharmaceutical compounds highlights its utility as a precursor. The activated methylene group (-CH₂-) adjacent to the nitrile provides another point for chemical modification.

Facilitating Carbon-Carbon Bond Formation

The formation of new carbon-carbon (C-C) bonds is the fundamental process by which chemists construct the carbon skeletons of organic molecules. The chemical structure of this compound makes it particularly well-suited for reactions that create these vital linkages.

The Knoevenagel condensation is a nucleophilic addition reaction between a compound with an "active" hydrogen and a carbonyl group (from an aldehyde or ketone), typically catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com This is followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

A key requirement for the active hydrogen component is that the hydrogens are made acidic by being positioned between two electron-withdrawing groups. wikipedia.org In this compound, the methylene (-CH₂-) protons are activated by the adjacent electron-withdrawing nitrile group (-CN) and the 2-chloro-6-fluorophenyl ring. This acidity allows a mild base to deprotonate the carbon, creating a nucleophilic carbanion that can then attack an aldehyde or ketone. This makes this compound a suitable substrate for Knoevenagel-type reactions, which are a versatile method for C-C bond formation. researchgate.net

| Knoevenagel Condensation Component | Role | Example |

| Aldehyde or Ketone | Electrophile | Benzaldehyde |

| Active Methylene Compound | Nucleophile | This compound |

| Base | Catalyst | Piperidine |

| Product | α,β-unsaturated nitrile | 2-(2-chloro-6-fluorophenyl)-3-phenylacrylonitrile |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. Many MCRs incorporate a Knoevenagel condensation as a key step in their reaction sequence. wikipedia.orgresearchgate.net Given that this compound is an effective substrate in Knoevenagel condensations, it can logically serve as a component in such MCRs. For example, in syntheses like the Gewald reaction, an active methylene compound, a carbonyl compound, and elemental sulfur react to form a substituted thiophene. By analogy, this compound could participate in similar MCRs, providing a rapid pathway to complex, highly functionalized heterocyclic structures containing the 2-chloro-6-fluorophenyl moiety.

Role in the Synthesis of Chiral Compounds and Stereoselective Transformations

The synthesis of chiral molecules—compounds that are non-superimposable on their mirror images—is of paramount importance, particularly in pharmacology, where different enantiomers can have vastly different biological effects. Stereoselective transformations are reactions that preferentially form one stereoisomer over others.

The methylene group (-CH₂-) in this compound is prochiral. This means that while the group itself is not a chiral center, the two hydrogen atoms are not equivalent. The substitution of one of these hydrogens with a different group will create a new stereocenter. This structural feature opens the door for its use in stereoselective synthesis.

For example, the deprotonation of the methylene group with a chiral base could lead to the formation of a chiral enolate. The subsequent reaction of this enolate with an electrophile, such as an aldehyde in an aldol-type reaction, could proceed with facial selectivity, leading to the preferential formation of one enantiomer of the product. While specific examples utilizing this compound in this manner are not prominently documented in the reviewed literature, the principles of stereoselective synthesis support its potential as a substrate. The development of catalytic, enantioselective methods for reactions involving prochiral methylene compounds is an active area of research, and substrates like this compound are prime candidates for such transformations. researchgate.net

Medicinal Chemistry and Biological Activity of 2 Chloro 6 Fluorophenylacetonitrile Derivatives

Design and Synthesis of Pharmacologically Active Derivatives

The design of derivatives based on the 2-chloro-6-fluorophenylacetonitrile scaffold focuses on modifying its structure to optimize interactions with specific biological targets, thereby enhancing therapeutic effects.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, SAR explorations have yielded critical insights.

In the development of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a series of dioxane-fused tricyclic benz[d]imidazole derivatives incorporating the 2-chloro-6-fluorophenylamino moiety were synthesized. nih.gov SAR studies revealed that various amide modifications led to potent mPGES-1 inhibitors. nih.gov This systematic modification was crucial in identifying compounds with optimal potency. nih.gov

Another significant example is found in a class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) known as 2-Cl-6-F-S-DABOs, which are derivatives of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones. nih.gov For these compounds, SAR studies demonstrated that simultaneous substitution at the C5 and C6 positions of the pyrimidine (B1678525) ring with methyl or ethyl groups resulted in the highest and most broad-spectrum inhibitory activity against HIV-1. nih.gov Furthermore, the stereochemistry at the C6-benzylic position was found to be a critical determinant of antiviral potency. Derivatives with an R absolute configuration at this stereocenter consistently showed the highest activity in both cellular and enzymatic assays, highlighting a significant diastereo- and enantioselectivity in HIV-1 inhibition. nih.gov

The synthesis of derivatives is aimed at improving their pharmacological profiles. The this compound moiety is often used as a key building block in these synthetic pathways. chemicalbook.com

For instance, potent mPGES-1 inhibitors were developed through the synthesis of dioxane-fused tricyclic benz[d]imidazole derivatives. nih.gov This process involved complex multi-step synthesis to create the final compounds, with one derivative, Compound 17d , emerging as a particularly potent and selective inhibitor suitable for in vivo profiling. nih.gov

Similarly, the synthesis of 2-Cl-6-F-S-DABOs as anti-HIV agents involves constructing the pyrimidinone core and attaching the 2-chloro-6-fluorobenzyl group at the C6 position. nih.gov The resolution of individual stereoisomers was a key synthetic step to isolate the most active forms of the compounds, confirming that specific spatial arrangements are crucial for enhanced biological function. nih.gov

Investigation of Biological Targets and Mechanisms of Action

Identifying the biological targets and understanding the mechanisms of action of these derivatives are crucial steps in the drug development process.

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is incorporated into more complex molecules designed to interact with specific biological targets. The nitrile group can form interactions with enzymes or receptors, while the halogenated phenyl ring influences binding affinity and reactivity.

The development of potent inhibitors for targets like mPGES-1 and HIV-1 reverse transcriptase from this precursor demonstrates its utility. nih.govnih.gov For example, Compound 17d {2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H- chemicalbook.comdioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide} showed excellent potency against the mPGES-1 enzyme, in cell-based assays, and in human whole blood, marking it as a promising candidate for further development. nih.gov

Derivatives of this compound have been investigated for their potential as anticancer agents. Preliminary research suggests these compounds may interact with enzymes involved in cancer metabolism. One area of investigation has been the role of a derivative as a biphenyl (B1667301) inhibitor of carbonyl reductase, an enzyme implicated in the metabolism of certain chemotherapy drugs. By inhibiting this enzyme, the compound could potentially reduce the cardiotoxicity associated with some cancer treatments.

Furthermore, the mPGES-1 inhibitor, Compound 17d , which is a derivative, was evaluated for its cellular potency using the A549 human lung carcinoma cell line, indicating its relevance in cancer research. nih.gov

Table 1: In Vitro Activity of Compound 17d

| Assay | Target/Cell Line | IC₅₀ (nM) |

|---|---|---|

| Enzyme Assay | mPGES-1 | 8 |

| Cell-Based Assay | A549 | 16.24 |

| Human Whole Blood Assay | - | 249.9 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

A significant area of research has been the development of this compound derivatives as inhibitors of viral enzymes, particularly HIV-1 reverse transcriptase (RT). nih.gov HIV-1 RT is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. uochb.czmdpi.com

Derivatives known as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) have shown exceptional potency against wild-type HIV-1, with activity in the picomolar range. nih.gov These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme. nih.govmdpi.com Importantly, certain derivatives in this class maintain high inhibitory activity against clinically relevant HIV-1 mutants that are resistant to other drugs. nih.gov

Table 2: Antiviral Activity of Representative 2-Cl-6-F-S-DABOs

| Compound | Stereocenter(s) | Activity vs. wt HIV-1 | Key Finding |

|---|---|---|---|

| 10a | One | High | Resolution of stereoisomers showed enantioselectivity. nih.gov |

| 9c | Two | High | The R configuration at the C6-benzylic position correlated with the highest antiviral activity. nih.gov |

| 10c | Two | High | Confirmed the influence of stereogenic centers on binding modes in HIV-1 RT. nih.gov |

Data sourced from PubMed. nih.gov

Modulation of Receptor Binding and Signaling Pathways

Derivatives of this compound have been instrumental in the development of molecules that can modulate the activity of specific biological receptors and signaling pathways. The strategic placement of the chloro and fluoro atoms influences the electronic properties and conformational flexibility of the molecule, allowing for precise interactions with biological targets.

One significant area of research involves the inhibition of enzymes critical to disease pathways. For instance, a series of dioxane-fused tricyclic benzimidazole (B57391) derivatives containing the 2-((2-chloro-6-fluorophenyl)amino) moiety have been identified as potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov The lead compound from this series demonstrated excellent inhibitory activity against the mPGES-1 enzyme with an IC50 value of 8 nM and showed potent effects in cell-based assays and human whole blood. nih.gov The mPGES-1 enzyme is a key player in the production of prostaglandin E2, a mediator of inflammation and pain, making these derivatives potential candidates for treating conditions like rheumatoid arthritis. nih.gov

In the context of antiviral research, derivatives known as 2-Cl-6-F-S-DABOs, which are 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, have been shown to bind to the HIV-1 reverse transcriptase (RT) enzyme. nih.gov Molecular modeling studies have confirmed the influence of the stereochemistry of these compounds on their binding modes within the enzyme's non-nucleoside inhibitor binding pocket, directly impacting their inhibitory activity. nih.gov Furthermore, research into novel thiourea (B124793) derivatives has shown that some compounds act by inhibiting bacterial topoisomerases, enzymes essential for DNA replication, thereby disrupting a critical signaling pathway for bacterial survival. nih.gov

Table 1: Modulation of Biological Targets by this compound Derivatives

| Derivative Class | Target | Biological Effect | Research Application |

|---|---|---|---|

| Dioxane-fused tricyclic benzimidazoles | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Inhibition (IC50: 8 nM) | Anti-inflammatory, Pain (e.g., Rheumatoid Arthritis) nih.gov |

| 6-(2-chloro-6-fluorobenzyl)- 2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) | HIV-1 Reverse Transcriptase (RT) | Inhibition (picomolar activity) | Antiviral (Anti-HIV) nih.gov |

| Substituted thioureas | Bacterial DNA Topoisomerases | Inhibition | Antibacterial nih.gov |

Antiviral and Antimicrobial Research Applications

The structural framework of this compound is a key component in the synthesis of compounds with significant antiviral and antimicrobial properties. The presence of halogens can enhance the lipophilicity and metabolic stability of these compounds, often leading to improved biological potency.

Activity against Specific Pathogens and Viruses

Research has demonstrated the efficacy of derivatives against challenging viral and bacterial pathogens.

Human Immunodeficiency Virus (HIV-1): A notable class of derivatives, the 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (referred to as 2-Cl-6-F-S-DABOs), has shown exceptionally high potency against wild-type HIV-1, with activity measured in the picomolar range. nih.gov These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. nih.gov

Staphylococcus aureus: Certain derivatives of this compound have exhibited significant antimicrobial activity against bacterial strains, including Staphylococcus aureus. Studies have recorded the minimum inhibitory concentration (MIC) values that demonstrate their effectiveness. Notably, some of these compounds have been observed to prevent the formation of biofilms by S. aureus, which is a crucial factor in persistent and antibiotic-resistant infections. Other research on chloro-substituted thiourea derivatives has also shown high activity against both standard and methicillin-resistant strains of Staphylococcus epidermidis (MRSE), with MIC values as low as 0.5-2 μg/mL. nih.gov

Table 2: Antiviral and Antimicrobial Activity of this compound Derivatives

| Derivative Class | Pathogen | Type | Notable Activity |

|---|---|---|---|

| 2-Cl-6-F-S-DABOs | Human Immunodeficiency Virus (HIV-1) | Virus | Picomolar inhibitory activity against viral replication. nih.gov |

| Fluoroaryl Compounds | Staphylococcus aureus | Bacterium | Inhibition of bacterial growth and biofilm formation. |

| Substituted Thioureas | Staphylococcus epidermidis (MRSE) | Bacterium | High activity (MIC 0.5-2 μg/mL) against methicillin-resistant strains. nih.gov |

Drug Resistance Studies in Biological Systems

A significant challenge in antimicrobial and antiviral therapy is the emergence of drug-resistant strains. Derivatives of this compound have been specifically evaluated for their ability to overcome common resistance mechanisms.

In the field of HIV research, the 2-Cl-6-F-S-DABO derivatives have been tested against a panel of clinically relevant HIV-1 mutants that are resistant to current NNRTI drugs. nih.gov Research has shown that specific substitutions on the pyrimidine ring of these molecules, such as at the C5 and C6 positions, can yield compounds with a broad spectrum of inhibitory activity, maintaining high potency against these resistant viral strains. nih.gov The stereochemistry of these molecules plays a critical role; isomers with the R absolute configuration at the C6-benzylic position consistently show the highest antiviral activity against both wild-type and mutant HIV-1. nih.gov This demonstrates the potential of this chemical class to address the ongoing challenge of HIV drug resistance.

Applications in Agrochemical and Material Science Research

Beyond medicine, this compound is a valuable building block in agrochemical and material science research. chemscene.com Its reactive nitrile group and halogenated phenyl ring make it a useful intermediate for synthesizing a range of specialty chemicals.

In agrochemical science, fluorinated compounds are of great interest for developing new herbicides, insecticides, and fungicides. While direct application of this compound as an agrochemical is not widely documented, its structural motifs are found in active ingredients. For example, the related compound 2-chloro-6-fluoro-N-ethyl-benzylamine is a key precursor in the synthesis of Flumetralin, a dinitroaniline herbicide used for weed control. sci-hub.se The use of this compound as a synthetic intermediate for agrochemicals is a recognized application.

In material science, this compound and its derivatives are used in the synthesis of fluorinated aromatic compounds. chemicalbook.com These materials can possess unique properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics, making them suitable for creating advanced polymers and other specialty materials. chemscene.com

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Fluorophenylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the molecular structure of 2-Chloro-6-fluorophenylacetonitrile by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and methylene (B1212753) protons. The aromatic region would typically show a complex multiplet pattern arising from the three protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronegativity and positioning of the chlorine and fluorine substituents.

Based on the analysis of related aromatic compounds, the proton ortho to the fluorine and meta to the chlorine (H-3) would likely appear at the most downfield position due to the combined deshielding effects. The proton para to the fluorine (H-4) and the proton meta to the fluorine and ortho to the chlorine (H-5) would have distinct chemical shifts, with their coupling patterns providing crucial information for assignment. The methylene protons of the acetonitrile (B52724) group (-CH₂CN) would appear as a singlet, or potentially a doublet if significant coupling to the fluorine atom occurs. In related structures like 2-(2-chlorophenyl)acetonitrile, the methylene protons appear around 3.8 ppm. The presence of the ortho-fluoro substituent in this compound would likely shift this signal.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-3 | 7.3 - 7.5 | ddd |

| H-4 | 7.0 - 7.2 | t |

| H-5 | 7.1 - 7.3 | ddd |

| -CH₂CN | 3.8 - 4.0 | s or d |

Note: Predicted values are based on data from analogous compounds and known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached functional groups.

The carbon of the nitrile group (-CN) is typically found in the range of 115-125 ppm. The methylene carbon (-CH₂CN) would likely appear in the range of 15-25 ppm. The aromatic carbons will exhibit a range of chemical shifts due to the effects of the halogen substituents. The carbon atom attached to the fluorine (C-6) will show a large C-F coupling constant, and its chemical shift will be significantly downfield. The carbon attached to the chlorine (C-2) will also be downfield. The remaining aromatic carbons (C-1, C-3, C-4, C-5) will have chemical shifts determined by their position relative to the substituents. In similar structures like chlorobenzene, the carbon attached to chlorine appears around 134 ppm, and other ring carbons resonate between 126-130 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~125 |

| C-2 | ~135 (d, JCF) |

| C-3 | ~128 (d, JCF) |

| C-4 | ~126 |

| C-5 | ~131 (d, JCF) |

| C-6 | ~160 (d, ¹JCF) |

| -CH₂CN | ~20 |

| -CN | ~117 |

Note: Predicted values are based on data from analogous compounds and known substituent effects. The presence of C-F couplings will result in doublets for the carbons coupled to fluorine.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. biophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aromatic fluorides, the chemical shift typically falls within the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The presence of the ortho-chloro and ortho-acetonitrile groups will influence the precise chemical shift. In related fluoroaromatic compounds, the ¹⁹F chemical shift can be influenced by solvent and concentration. ucsb.edu The fluorine signal will likely be a multiplet due to coupling with the aromatic protons, particularly the ortho (H-5) and meta (H-4) protons.

In sterically crowded molecules like this compound, the spatial proximity of the fluorine atom and the methylene protons of the acetonitrile group can lead to through-space spin-spin coupling. This phenomenon occurs when the orbitals of non-bonded atoms overlap, allowing for the transmission of spin information. The magnitude of this coupling is highly dependent on the internuclear distance and the relative orientation of the coupled nuclei.

Studies on structurally similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that the observation of through-space ¹H-¹⁹F and ¹³C-¹⁹F couplings can provide valuable insights into the preferred conformation of the molecule. nih.gov For this compound, the rotation around the C(aryl)-C(methylene) bond would lead to different conformers. The conformer where the fluorine atom and the methylene group are in close proximity would be expected to exhibit a measurable through-space coupling constant (e.g., ⁵JHF). The magnitude of this coupling can be used to estimate the population of different conformers in solution. The presence of a bulky ortho-chloro substituent is expected to influence the conformational equilibrium, potentially favoring a conformation where steric hindrance is minimized. This conformational preference can, in turn, affect the observation and magnitude of through-space couplings.

Vibrational Spectroscopy (Infrared and Raman)

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic C-H, C-C, C-F, and C-Cl bonds. The nitrile (C≡N) stretching vibration is a particularly strong and sharp band, typically appearing in the region of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ range. The C-F stretching vibration gives a strong absorption band typically in the 1000-1400 cm⁻¹ region, while the C-Cl stretching vibration is found in the lower frequency region of 600-800 cm⁻¹. A study on the closely related 2-chloro-6-methylbenzonitrile (B1583042) showed characteristic bands for the nitrile and aromatic ring vibrations, which can serve as a reference for assigning the spectrum of this compound. researchgate.net

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| -C≡N | Stretching | 2220 - 2260 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Note: Predicted values are based on general IR correlation tables and data from analogous compounds.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides critical insights into the vibrational modes of this compound, which are fundamental to understanding its molecular structure and bonding. The vibrational modes of a molecule, which include stretching, bending, wagging, twisting, scissoring, and rocking, can be either IR or Raman active. For a vibrational mode to be Raman active, it must involve a change in the polarizability of the molecule.

While a specific experimental Raman spectrum for this compound is not widely published, the expected vibrational modes can be inferred from studies of analogous phenylacetonitrile (B145931) and substituted benzene derivatives. The key vibrational modes for this molecule would include:

C≡N Stretch: A strong and characteristic band is expected in the region of 2240-2260 cm⁻¹, typical for the nitrile group. The exact position can be influenced by the electronic effects of the chloro and fluoro substituents on the phenyl ring.

Aromatic C-H Stretch: Multiple weak to medium bands are anticipated in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretch: Symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group are expected between 2850 and 3000 cm⁻¹.

Aromatic Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region correspond to the C-C stretching vibrations within the benzene ring.

C-Cl and C-F Stretches: The carbon-chlorine and carbon-fluorine stretching vibrations are expected in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The C-Cl stretch is generally found in the 600-800 cm⁻¹ range, while the C-F stretch appears at higher wavenumbers, usually between 1000 and 1400 cm⁻¹.

CH₂ Bending (Scissoring): This mode is typically observed around 1450 cm⁻¹.

A hypothetical table of the principal Raman active vibrational modes for this compound is presented below, based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak |

| Aliphatic C-H Stretch (asymmetric) | ~2925 | Medium |

| Aliphatic C-H Stretch (symmetric) | ~2855 | Medium |

| C≡N Stretch | 2240 - 2260 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| CH₂ Bend (Scissoring) | ~1450 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

This table is illustrative and based on typical group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The theoretical exact mass of the molecular ion of this compound (C₈H₅ClFN) can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁴N).

Calculation of Theoretical Exact Mass:

C₈: 8 * 12.000000 = 96.000000

H₅: 5 * 1.007825 = 5.039125

Cl¹: 1 * 34.968853 = 34.968853

F¹: 1 * 18.998403 = 18.998403

N¹: 1 * 14.003074 = 14.003074

Total Exact Mass: 169.009455 u

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental formula of the compound.

| Ion Species | Theoretical Exact Mass (u) |

| [M]⁺• | 169.009455 |

| [M+H]⁺ | 170.017280 |

| [M+Na]⁺ | 192.000249 |

This table presents the calculated theoretical exact masses for the molecular ion and common adducts.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation is expected to be influenced by the stability of the aromatic ring and the nature of the substituents. A key fragmentation pathway noted in dissociative electron attachment studies involves the loss of hydrogen fluoride (B91410) (HF), leading to an [M-HF]⁻ fragment. sigmaaldrich.com In positive ion EI-MS, common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and the cleavage of the side chain.

Plausible Fragmentation Pathways:

Loss of Chlorine: The molecular ion could lose a chlorine radical to form a fragment at m/z [M-35]⁺.

Loss of Cyanide: Cleavage of the C-C bond between the methylene group and the nitrile group could result in the loss of a cyanide radical (•CN), leading to a benzyl (B1604629) cation fragment.

Loss of the Acetonitrile Group: Cleavage of the bond between the aromatic ring and the methylene group can lead to the formation of a [C₂H₂N]⁺ fragment at m/z 40 or a [C₇H₃ClF]⁺• fragment.

Loss of Halogen and Side Chain Fragments: Sequential losses of halogen atoms and parts of the acetonitrile side chain can lead to a complex fragmentation pattern.

A hypothetical fragmentation table is presented below:

| m/z (Nominal) | Possible Fragment Ion | Neutral Loss |

| 169/171 | [C₈H₅ClFN]⁺• | - |

| 134 | [C₈H₅FN]⁺• | Cl |

| 143 | [C₇H₅ClF]⁺ | HCN |

| 108 | [C₇H₅F]⁺• | HCl, CN |

This table is a hypothetical representation of potential fragments. The presence and relative abundance of these fragments would need to be confirmed by experimental data. The 169/171 isotopic pattern for the molecular ion is due to the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, studies on related halogenated benzene derivatives suggest that intermolecular interactions such as halogen bonds (C-X···X or C-X···Y, where X and Y are halogens or other electronegative atoms) and hydrogen bonds (C-H···N or C-H···X) would play a significant role in the crystal packing. The presence of both chlorine and fluorine atoms, along with the nitrile group, provides multiple sites for such interactions.

The crystal packing would likely involve π-π stacking interactions between the aromatic rings of adjacent molecules. The specific geometry of these interactions would be influenced by the steric and electronic effects of the ortho-substituents.

Conformational Preferences in Crystalline State

The conformation of this compound in the solid state is determined by the torsion angle between the phenyl ring and the acetonitrile side chain. Due to the steric hindrance from the ortho-substituents, the acetonitrile group is likely to be oriented out of the plane of the phenyl ring. The exact torsion angle would be a balance between minimizing steric repulsion and optimizing intermolecular interactions within the crystal lattice. Studies on other 2,6-disubstituted phenyl derivatives have shown that the solid-state conformation can be influenced by the formation of specific intermolecular hydrogen-bonded chains.

Computational and Theoretical Investigations of 2 Chloro 6 Fluorophenylacetonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 2-Chloro-6-fluorophenylacetonitrile. These calculations can elucidate electron distribution, orbital energies, and molecular geometries, which are crucial for understanding the molecule's stability and reactivity. While extensive DFT studies specifically on this compound are not widely available in published literature, the methodology is routinely applied to similar halogenated aromatic compounds. nih.govresearchgate.netresearchgate.net

The electronic structure of this compound is heavily influenced by its substituents: the electron-withdrawing chloro and fluoro groups and the nitrile group. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which highlights electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Key electronic properties can be predicted computationally. For instance, the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) are descriptors that relate to a molecule's polarity and hydrophobicity, respectively. These are crucial for predicting its behavior in different chemical environments, including biological systems.

Table 1: Predicted Physicochemical and Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 169.58 g/mol chemscene.comchemicalbook.com | Basic physical property. |

| TPSA | 23.79 Ų chemscene.com | Relates to polarity and ability to permeate biological membranes. |

| LogP | 2.54518 chemscene.com | Indicates moderate lipophilicity. |

| Hydrogen Bond Acceptors | 1 chemscene.com | The nitrile nitrogen can accept a hydrogen bond. |

| Hydrogen Bond Donors | 0 chemscene.com | Lacks hydrogens attached to electronegative atoms for donation. |

The presence of the highly electronegative fluorine and chlorine atoms on the benzene (B151609) ring significantly impacts the molecule's reactivity. nih.gov These halogen substituents make the aromatic ring electron-deficient, which can influence its interaction with other molecules. The nitrile group also contributes to the molecule's electronic profile and can participate in various chemical reactions. chemscene.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the cyanomethyl group (-CH₂CN) to the phenyl ring.

Theoretical methods like DFT can be used to perform a potential energy surface (PES) scan by systematically rotating this bond. This process identifies the most stable conformations (energy minima) and the energy barriers (transition states) between them. The stability of different conformers is determined by factors like steric hindrance and electronic interactions between the substituents. While specific experimental or detailed computational studies on the conformational landscape of this compound are scarce, the principles of such analysis are well-established for similar molecules. asianpubs.orgrsc.orgyoutube.com

Table 2: Illustrative Data from a Hypothetical Conformational Analysis

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 2.5 | Eclipsed (Transition State) |

| 60 | 0.0 | Staggered (Energy Minimum) |

| 120 | 2.5 | Eclipsed (Transition State) |

| 180 | 0.2 | Staggered (Energy Minimum) |

Note: This table is for illustrative purposes to show how data from a conformational analysis is presented. Actual values would require a specific DFT calculation.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. A key application is molecular docking, which predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.govnih.gov

Molecular docking simulations place a ligand into the binding site of a receptor and score the resulting poses based on binding affinity or energy. This helps in identifying plausible binding modes and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Although this compound is primarily a synthetic intermediate, docking could be used to explore its potential interactions with biological targets if it were investigated for bioactivity. chemicalbook.com The process involves preparing the 3D structures of both the ligand and the target protein and using a docking algorithm to explore the conformational space of the ligand within the binding pocket. nih.gov

Table 3: Illustrative Results from a Hypothetical Docking Study

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|